Antiproliferative Potency in LUSC Cells: A8 vs. Reference Compound D1 (Direct Head-to-Head)
In a direct head-to-head comparison within the same study, compound A8 (the target compound) demonstrated markedly superior antiproliferative activity against NCI-H1703 lung squamous cell carcinoma cells compared to the series reference compound D1 (DA3003-1). A8 achieved an IC50 of 0.355 µM, whereas D1 exhibited IC50 values ranging from 0.9 to 4.1 µM across three LUSC lines (NCI-H1703, NCI-H520, HCC95) [1]. The quantified difference represents at minimum a 2.5-fold improvement in potency, confirming that specific structural features of A8 are essential for enhanced cellular efficacy [1].
| Evidence Dimension | Antiproliferative IC50 in LUSC cell line NCI-H1703 |
|---|---|
| Target Compound Data | IC50 = 0.355 µM |
| Comparator Or Baseline | D1 (DA3003-1): IC50 = 0.9–4.1 µM across NCI-H1703, NCI-H520, HCC95 |
| Quantified Difference | ≥2.5-fold improvement (0.355 vs. 0.9 µM best case for D1) |
| Conditions | NCI-H1703 cell viability assay; Eur J Med Chem 2025 study |
Why This Matters
This head-to-head potency advantage directly impacts compound selection for LUSC cell-based assays, where higher potency at lower concentrations reduces off-target risk and conserves compound.
- [1] Xiu S, Jia Z, Wang Z, Liu H, Shi C, Sun X, Zhang X, Chi X, Liu Z, Zhang L. Design, synthesis, and antitumor activity of NSDs inhibitors targeting lung squamous cell carcinoma. Eur J Med Chem. 2025;285:117388. PMID: 40010269. View Source
